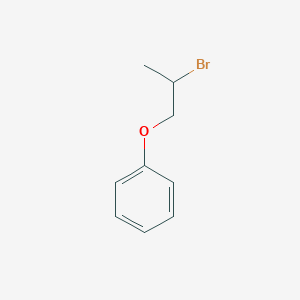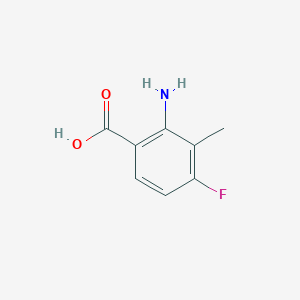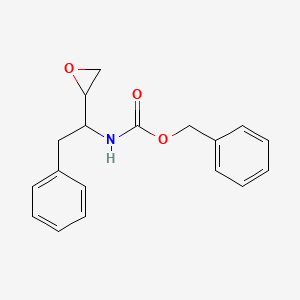
1-Bromo-4-(2-fluoroethoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted benzene derivatives can involve various strategies. For instance, regioselective fluorination of dibromovinyl benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF) has been shown to yield bromo-fluorovinyl benzene compounds with high selectivity . Additionally, the synthesis of complex brominated natural products from simpler brominated phenols demonstrates the versatility of bromine in synthetic chemistry . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2-fluoroethoxy)benzene by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted benzenes has been studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and its molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT) . Similar analytical and computational approaches could be applied to determine the molecular structure of 1-Bromo-4-(2-fluoroethoxy)benzene.
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes with other chemical species can lead to a variety of products. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates different phenyllithium intermediates, which can be further transformed into various compounds . Such reactivity patterns could be relevant when considering the chemical reactions of 1-Bromo-4-(2-fluoroethoxy)benzene with nucleophiles or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of these substituents. The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals how bromine interactions affect the solid-state packing of these molecules . Additionally, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that the presence of bromine can significantly affect the photophysical behavior of such compounds . These findings suggest that 1-Bromo-4-(2-fluoroethoxy)benzene may also exhibit unique physical and chemical properties due to its bromo- and fluoro-substituents.
Applications De Recherche Scientifique
Radiosynthesis Applications
- Radiosynthesis of Fluoromethyl-benzenes: 1-Bromo-4-(2-fluoroethoxy)benzene is used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These are created by nucleophilic substitution reactions for potential use as bifunctional labeling agents in radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).
Fluorescence Properties
- Synthesis and Fluorescence Properties: The compound is utilized in the synthesis of fluorescent materials, as demonstrated by the creation of 1-Bromo-4-(2,2-diphenylvinyl) benzene. This compound exhibits unique photoluminescence properties, useful in the field of materials science (Liang Zuo-qi, 2015).
Organometallic Synthesis
- Versatile Starting Material for Organometallic Synthesis: 1-Bromo-4-(2-fluoroethoxy)benzene and its derivatives are used as starting materials in various organometallic syntheses. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is a precursor for synthetically useful reactions involving organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Aryne Route to Naphthalenes
- Generation of Arynes: The compound is involved in reactions that generate arynes, which are intermediates in the synthesis of naphthalenes. This process involves treatment with lithium diisopropylamide (LDA) and further reactions to produce various naphthalene derivatives (Schlosser & Castagnetti, 2001).
Carbohydrate Fragmentation
- Synthesis of Chiral Alditols: The compound is used in the fragmentation of carbohydrate anomeric alkoxyl radicals to synthesize chiral 1-bromo-1-fluoro-1-iodo-alditols, important in carbohydrate chemistry (Francisco et al., 2004).
Interchangeability in Solid State Structures
- Study of Solid State Structures: The interchangeability of halogen and ethynyl substituents in the solid-state structures of substituted benzenes, including 1-bromo-4-(2-fluoroethoxy)benzene derivatives, is analyzed to understand molecular packing mechanisms (Robinson, Kariuki, Harris, & Philp, 1998).
Fluorination Reactions
- Regioselective Fluorination: This compound is used in regioselective fluorination reactions to synthesize various fluorinated derivatives, important in pharmaceutical and agrochemical industries (Zhao, Ming, Tang, & Zhao, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
As a derivative of benzene, it may interact with various biological targets depending on its specific structure and functional groups .
Mode of Action
The mode of action of 1-Bromo-4-(2-fluoroethoxy)benzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may act as an electrophile, forming a sigma bond with its target and generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the target molecule .
Biochemical Pathways
Given its potential for electrophilic aromatic substitution, it may influence a variety of pathways depending on the nature of its target .
Pharmacokinetics
Its physical properties such as its molecular weight (21905) and predicted boiling point (2487±200 °C) and density (1445±006 g/cm3) may influence its bioavailability .
Result of Action
As a benzene derivative, it may have various effects depending on its specific interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(2-fluoroethoxy)benzene. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with its targets .
Propriétés
IUPAC Name |
1-bromo-4-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSATMHJZXLZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567666 | |
| Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-fluoroethoxy)benzene | |
CAS RN |
332-47-8 | |
| Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







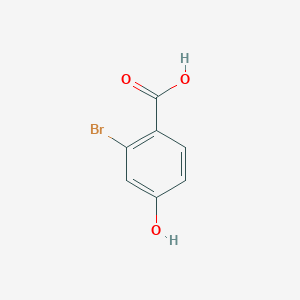

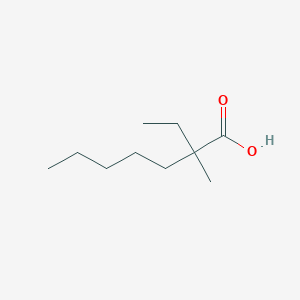

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)

